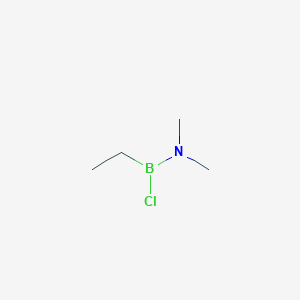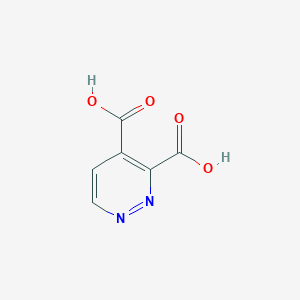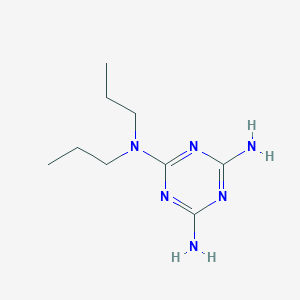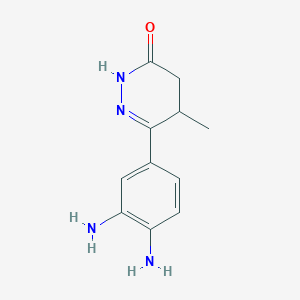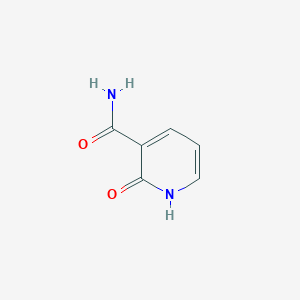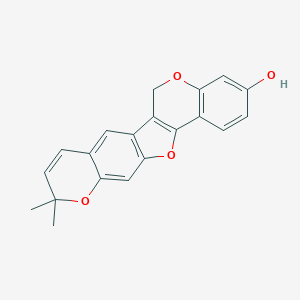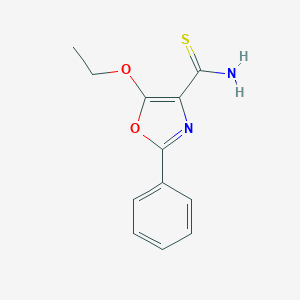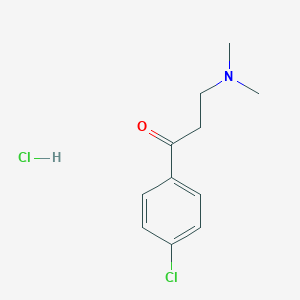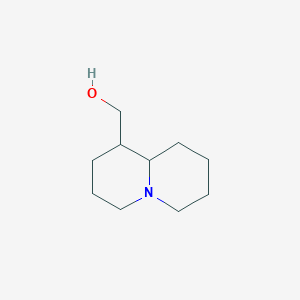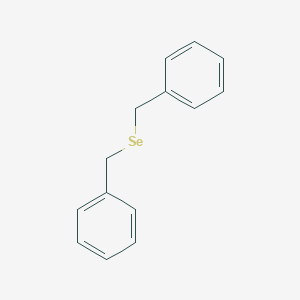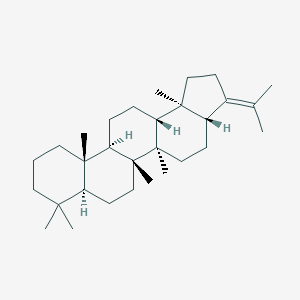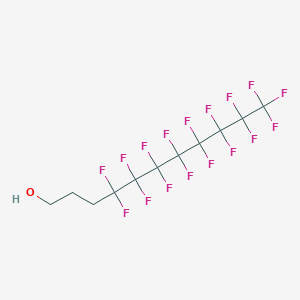
3-(全氟辛基)丙醇
描述
科学研究应用
3-(Perfluorooctyl)propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of fluoroalkyl vinyl ethers and other fluorinated compounds.
Biology: Utilized in the study of membrane proteins and as a surfactant in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Employed as an additive in lubricants, surfactants, and firefighting foams.
作用机制
Target of Action
It is used in the chemical, petrochemical, mechanical manufacturing, and electronics industries , suggesting that it may interact with a variety of molecular targets within these contexts.
Biochemical Pathways
Per- and polyfluoroalkyl substances (pfas), a group to which 3-(perfluorooctyl)propanol belongs, have been shown to affect multiple aspects of the immune system .
Result of Action
Given its use in various industries , it’s likely that the compound has diverse effects depending on the specific context of its use.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Perfluorooctyl)propanol . For example, the compound’s physical state, storage temperature, solubility, and other properties can be affected by environmental conditions
准备方法
Synthetic Routes and Reaction Conditions: 3-(Perfluorooctyl)propanol can be synthesized by reacting perfluorooctanoic acid with ethanol under high temperature and high pressure conditions . Another method involves a multi-step reaction starting from perfluorooctyl iodide, which includes steps such as AIBN (azobisisobutyronitrile) at 75°C and reduction with lithium aluminum hydride in tetrahydrofuran .
Industrial Production Methods: The industrial production of 3-(Perfluorooctyl)propanol typically involves the perfluorination of suitable precursors under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-(Perfluorooctyl)propanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluoroundecanoic acid
Comparison: 3-(Perfluorooctyl)propanol is unique due to its specific structure, which imparts distinct chemical and physical properties such as lower surface tension and higher thermal stability compared to other perfluorinated compounds . Unlike PFOA and PFOS, which have been restricted in many applications due to their bioaccumulative nature, 3-(Perfluorooctyl)propanol is considered a potential non-bioaccumulable alternative .
属性
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTWAKFTSLUFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379991 | |
| Record name | 3-(Perfluorooctyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651-41-8 | |
| Record name | 3-(Perfluorooctyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using 3-(perfluorooctyl)propanol in the synthesis of substituted indole alkaloids?
A1: 3-(Perfluorooctyl)propanol acts as a fluorous tag in the synthesis process []. It is attached to Boc-protected L-tryptophan, facilitating its participation in the Pictet-Spengler reaction with aldehydes. The resulting fluorous-tagged intermediates can then be easily purified using fluorous solid-phase extraction (FSPE) due to the unique properties of the perfluorooctyl chain. After serving its purpose, the 3-(perfluorooctyl)propanol tag is cleaved and removed in a “traceless” manner, leaving behind the desired substituted indole alkaloid product without any residual fluorine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




